The synthesis of N-(aziridin-1-yl)benzamide typically involves several key methods:
These methods are often optimized for industrial production, utilizing continuous flow reactors to enhance efficiency and product purity .
N-(aziridin-1-yl)benzamide has a complex molecular structure characterized by:
The aziridine ring contributes to the compound's reactivity and biological activity, particularly in its ability to interact with DNA .
N-(aziridin-1-yl)benzamide participates in various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and its potential applications in medicinal chemistry.
The mechanism of action for N-(aziridin-1-yl)benzamide primarily involves its reduction by specific enzymes. When reduced by NAD(P)H:quinone oxidoreductase, it forms a cytotoxic derivative capable of inducing DNA interstrand crosslinks. This action leads to cell death, making it a candidate for anticancer therapy . The reduction process is critical for the activation of the compound's therapeutic effects.
N-(aziridin-1-yl)benzamide exhibits several notable physical and chemical properties:
The detailed analysis of these properties is essential for understanding its behavior in biological systems and during synthesis.
N-(aziridin-1-yl)benzamide has several significant applications:
N-(Aziridin-1-yl)benzamide (molecular formula: C₉H₁₀N₂O; molecular weight: 162.19 g/mol) integrates a strained aziridine ring with a planar benzamide moiety. Key structural characteristics include:
Table 1: Calculated Physicochemical Properties of N-(Aziridin-1-yl)Benzamide
Property | Value | Method |
---|---|---|
Molecular Weight | 162.19 g/mol | - |
Density | 1.228 g/cm³ | Calculated [1] |
Refractive Index | 1.617 | Calculated [1] |
SMILES | c1ccc(cc1)C(=O)NN2CC2 | [1] |
InChIKey | RFPJLYVUYDOGAQ-UHFFFAOYSA-N | [1] |
The therapeutic exploration of aziridine-benzamide hybrids originated from the prototypical prodrug CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), which undergoes nitroreductase (NTR)-mediated activation to cytotoxic hydroxylamine species [4]. Key advancements include:
Table 2: Evolution of Key Aziridine-Benzamide Prodrugs
Compound | Core Structure | Key Modification | Therapeutic Rationale |
---|---|---|---|
CB1954 | 5-(Aziridin-1-yl)-2,4-dinitrobenzamide | None (prototype) | NTR activation to hydroxylamine [4] |
SN23862 | Mustard-linked dinitrobenzamide | Nitrogen mustard addition | Enhanced DNA cross-linking [4] |
PR-104A | 3-(Aziridin-1-yl)-4,6-dinitro-N,N-diethylbenzamide | Phosphate ester; diethylamide | Improved solubility; hypoxia targeting [4] [8] |
A15–A23 (Bis-benzamides) | Bis(4-nitrobenzamide) with alkyl linkers | Piperazine/cyclohexyl spacers | Tunable enzyme-substrate recognition [4] |
The high ring strain of aziridine governs its bioactivation and alkylation mechanisms:
Table 3: Impact of Aziridine Ring Strain on Biological Reactivity
Reaction Pathway | Activation Barrier | Biological Consequence |
---|---|---|
Direct Nucleophilic Attack | ΔG‡ ~15–20 kcal/mol | DNA alkylation; cytotoxicity [10] |
Reductive Bioactivation | Lowered via hydroxylamine e⁻ donation | Enhanced ring opening kinetics [4] |
Aziridinium Ylide Formation | Mediated by metal carbenes | Access to complex N-heterocycles [5] |
Concluding Remarks
N-(Aziridin-1-yl)benzamide derivatives exemplify rational drug design leveraging stereoelectronic tension. Ongoing innovations focus on refining aziridine prodrug specificity and overcoming metabolic limitations through structural hybridization and enzyme engineering. Future directions include exploiting aziridinium ylide chemistry for targeted warhead delivery [5] [7].
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5